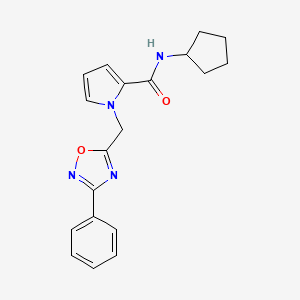

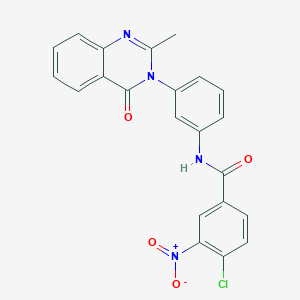

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

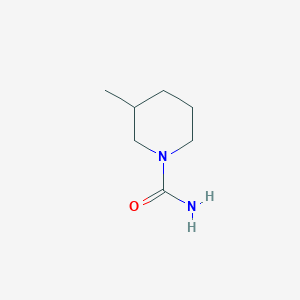

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide, also known as Compound A, is a synthetic compound that has been studied for its potential use in the treatment of various diseases. This compound has been found to have a unique mechanism of action, which makes it an interesting target for scientific research.

Scientific Research Applications

Antibacterial Properties

Oxazolidinones, including compounds structurally related to N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide, exhibit potent antibacterial activities. They are known for their unique mechanism of inhibiting bacterial protein synthesis. Studies have demonstrated their efficacy against a variety of clinically important pathogens such as methicillin-resistant Staphylococcus aureus, Enterococcus faecium, and Streptococcus pneumoniae. Notably, these compounds show activity against strains resistant to other antibiotics, indicating a low potential for cross-resistance (Zurenko et al., 1996).

Material Science Applications

In the realm of material science, oxazolidinone derivatives have been explored for their potential in creating electrophoretic and biocompatible poly(2-oxazoline)s. These polymers, initiated by perfluoroalkanesulfoneimides, have shown promise for coating applications and hybridization with bioactive glass, suggesting a range of applications from biomedical devices to protective coatings (Hayashi & Takasu, 2015).

Organic Synthesis

The chemical versatility of N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide and its analogs have found applications in organic synthesis as well. For instance, these compounds have been used in the allylation of exocyclic N-Acyliminium ions, highlighting their role in the synthesis of complex organic molecules. This demonstrates their potential as intermediates or reagents in the synthesis of pharmaceutically relevant compounds (Marcantoni, Mecozzi, & Petrini, 2002).

Novel Antibacterial Agents with Safety Profiles

Further research into oxazolidinone derivatives has led to the development of new compounds such as MRX-I, characterized by its improved safety profile over existing oxazolidinones like linezolid. MRX-I showcases high activity against Gram-positive pathogens, while markedly reducing the risk of myelosuppression and monoamine oxidase inhibition, common adverse effects associated with this class of antibiotics (Gordeev & Yuan, 2014).

properties

IUPAC Name |

N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O5S/c1-11(2)9-18-15(21)16(22)19-10-14-20(7-8-25-14)26(23,24)13-5-3-12(17)4-6-13/h3-6,11,14H,7-10H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRAVYMASXMENE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2653307.png)

![5-[(4-Bromopyrazol-1-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B2653314.png)

![2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride](/img/structure/B2653316.png)

![2-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2653319.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide](/img/structure/B2653323.png)